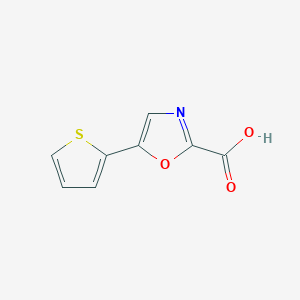

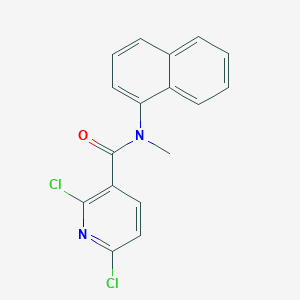

5-(Thiophen-2-yl)oxazole-2-carboxylic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

Thiophene derivatives, including “5-(Thiophen-2-yl)oxazole-2-carboxylic acid”, can be synthesized through various methods. One of the common methods is the Gewald reaction, which is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester . Another method involves the reaction of thiophen-2-carbaldehyde with rhodanine derivatives .Chemical Reactions Analysis

A new fluorescent chemosensor was synthesized from 5-(thiophen-2-yl)oxazole-4-carbohydrazide and 4-diethylaminosalicylaldehyde for sequential detection of In3+ and Cr3+ ions .科学的研究の応用

Synthesis and Chemistry

5-(Thiophen-2-yl)oxazole-2-carboxylic acid and its derivatives are utilized in various chemical syntheses. For instance, they play a role in the synthesis of 5-amino-1,2,3-triazole-4-carboxylates, which are foundational for creating biologically active compounds and peptidomimetics based on the triazole scaffold (Ferrini et al., 2015). Additionally, the acid is a key intermediate in synthesizing 5-chloro-2-(thiophen-2-yl)-7,8-dihydroquinoline-6-carboxamides, potent inhibitors of Mycobacterium tuberculosis (Marvadi et al., 2020).

Material Science and Pharmaceutical Applications

The compound and its derivatives are important in material science and pharmaceutical research. They are involved in the synthesis of polymers and electroactive materials, as demonstrated by the synthesis of monomers like 1-benzyl-4,7-di(thiophen-2-yl))-2H-benzo[d][1,2,3]triazole, which exhibit unique electrochemical and optical properties (Yiĝitsoy et al., 2011). In pharmaceuticals, it's a precursor in creating novel triazole-based compounds with potential antimicrobial properties (Ünver et al., 2008).

Bioassay and Medicinal Chemistry

In medicinal chemistry, derivatives of this compound are synthesized for evaluating their bioactivity, such as antimicrobial and antifungal properties. These derivatives are important in discovering new pharmaceutical agents with specific biological activities (Mabkhot et al., 2017).

Analytical Chemistry

The compound is used in developing chemosensors, as shown in the synthesis of fluorescence chemosensors for specific ion detection. These chemosensors are valuable in analytical applications for detecting specific ions in complex matrices (Liu et al., 2022).

作用機序

Target of Action

The primary targets of 5-(Thiophen-2-yl)oxazole-2-carboxylic acid are In3+ and Cr3+ ions . These ions play a crucial role in various biological processes, including enzymatic reactions and signal transduction.

Mode of Action

This compound interacts with its targets through a fluorescence turn-on strategy . Upon binding to In3+ ions, the compound exhibits strong fluorescence enhancement at 512 nm . This interaction results in a change in the fluorescence properties of the compound, which can be used to detect the presence of these ions.

Result of Action

The molecular and cellular effects of this compound’s action primarily involve changes in fluorescence properties. The compound exhibits strong fluorescence enhancement upon binding to In3+ ions . This change can be used as a signal to detect the presence of these ions, providing a valuable tool for biological and chemical analysis.

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the compound shows highly sensitive and selective fluorescence responses toward Ga3+ in the DMSO/H2O buffer solution This suggests that the compound’s action, efficacy, and stability may vary depending on the chemical environment

特性

IUPAC Name |

5-thiophen-2-yl-1,3-oxazole-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5NO3S/c10-8(11)7-9-4-5(12-7)6-2-1-3-13-6/h1-4H,(H,10,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZYKOVDKEXMHRD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C2=CN=C(O2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(Methoxymethyl)-7-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B2957909.png)

![3-((4-(4-(2-fluorophenyl)piperazine-1-carbonyl)cyclohexyl)methyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2957917.png)

![N-[(1R,2R)-1-Amino-2,3-dihydro-1H-inden-2-yl]-2-(cyclopropylmethyl)-4-methyl-1,3-oxazole-5-carboxamide;hydrochloride](/img/structure/B2957918.png)

![N-(2,6-diethylphenyl)-2-(2,4-dioxo-3-(pyridin-4-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2957922.png)

![1-(2,5-dimethylphenyl)-3-hydroxy-3-(thiophen-2-yl)-3,5,6,7,8,9-hexahydro-2H-imidazo[1,2-a]azepin-1-ium bromide](/img/structure/B2957924.png)

![3-(phenylthio)-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)propanamide](/img/structure/B2957929.png)